molecular formula C15H9NO B11883382 Cyclopenta[b]pyrano[3,2-f]quinoline CAS No. 224-16-8

Cyclopenta[b]pyrano[3,2-f]quinoline

Cat. No.: B11883382
CAS No.: 224-16-8
M. Wt: 219.24 g/mol
InChI Key: CBQUSHYHLMOLOF-UHFFFAOYSA-N
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Description

Cyclopenta[b]pyrano[3,2-f]quinoline is a heterocyclic compound that features a fused ring system combining cyclopentane, pyran, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta[b]pyrano[3,2-f]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the desired pyrano[3,2-c]quinolones . Another approach involves the use of molecular iodine and sodium dodecyl sulfate in water to facilitate a three-component coupling reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective and readily available reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta[b]pyrano[3,2-f]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.

    Substitution: This reaction can replace hydrogen atoms or other substituents with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

Cyclopenta[b]pyrano[3,2-f]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopenta[b]pyrano[3,2-f]quinoline involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit calcium signaling, TNF-α, and nitric oxide production . These interactions can lead to the modulation of cellular processes such as apoptosis, inflammation, and cell proliferation.

Comparison with Similar Compounds

Cyclopenta[b]pyrano[3,2-f]quinoline can be compared with other similar compounds such as pyrano[3,2-c]quinolones and furo[3,2-c]quinolones . These compounds share similar structural motifs but differ in the specific arrangement of their fused rings. The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.

List of Similar Compounds

Biological Activity

Cyclopenta[b]pyrano[3,2-f]quinoline is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antibacterial, and antifungal effects, along with detailed research findings and case studies.

Overview of Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis. It has shown effectiveness against various cancer cell lines, including those associated with breast, lung, and liver cancers.
  • Antibacterial Activity : The compound demonstrates significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : It has also been reported to possess antifungal activity, making it a potential candidate for developing new antifungal agents.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Inhibition of Calcium Signaling : It has been shown to interfere with calcium signaling pathways, which are crucial in various cellular processes.
  • Cytokine Production Inhibition : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation and cancer progression.
  • Topoisomerase Inhibition : Some studies suggest that this compound may inhibit topoisomerase enzymes, which play a vital role in DNA replication and repair.

Case Studies and Experimental Data

  • Anticancer Activity
    • A study evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM against breast cancer cells (MCF-7) and lung cancer cells (A549) .
    • Another research highlighted the compound's ability to induce apoptosis in liver cancer cells through the activation of caspase pathways .
  • Antibacterial and Antifungal Effects
    • In vitro tests demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
    • The antifungal activity was assessed against Candida albicans, showing promising results with an MIC of 16 µg/mL .

Comparative Analysis with Related Compounds

Compound TypeBiological ActivityReference
This compoundAnticancer, Antibacterial, Antifungal, ,
Pyrano[3,2-c]quinolonesAnticancer, Anti-inflammatory ,
Furo[3,2-c]quinolonesAntimicrobial ,

Properties

CAS No.

224-16-8

Molecular Formula

C15H9NO

Molecular Weight

219.24 g/mol

IUPAC Name

6-oxa-11-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,7,9,11,13,15-octaene

InChI

InChI=1S/C15H9NO/c1-3-10-9-12-11-4-2-8-17-15(11)7-6-14(12)16-13(10)5-1/h1-9H

InChI Key

CBQUSHYHLMOLOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=CC=C4C(=CC=CO4)C3=CC2=C1

Origin of Product

United States

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